molecular formula C16H24N2O4S B4984211 2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B4984211
M. Wt: 340.4 g/mol
InChI Key: XSZLAGWPOXITKE-UHFFFAOYSA-N
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Description

2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound Its structure includes a benzamide core substituted with a morpholine sulfonyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the benzamide core with morpholine sulfonyl chloride under basic conditions.

    Addition of the Isobutyl Group: The final step is the alkylation of the amide nitrogen with an isobutyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group or the amide bond.

    Substitution: The aromatic ring and the morpholine group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE may have various scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylpropyl)-5-(morpholine-4-sulfonyl)benzamide: Lacks the 2-methyl group.

    2-Methyl-N-(2-methylpropyl)benzamide: Lacks the morpholine sulfonyl group.

    5-(Morpholine-4-sulfonyl)benzamide: Lacks both the 2-methyl and 2-methylpropyl groups.

Uniqueness

2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the combination of its substituents, which may confer specific chemical properties and biological activities not found in similar compounds.

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(2)11-17-16(19)15-10-14(5-4-13(15)3)23(20,21)18-6-8-22-9-7-18/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZLAGWPOXITKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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